2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide

Physicochemical profiling Solubility prediction Chromatographic method development

Sourcing sulfonamide building blocks with defined physicochemical profiles for linker chemistry often forces researchers to accept unvalidated analogs with shifted LogP and TPSA values, compromising assay reproducibility. This compound resolves that gap: • Exact computed descriptors-XLogP3-AA of -1, TPSA of 73 Ų-ensure predictable solubility and chromatographic behavior in reversed-phase HPLC/LC-MS method development. • Symmetrical 2-methoxyethyl groups on both the sulfonamide nitrogen and ethanesulfonyl terminus provide two equivalent orthogonal functionalization sites, streamlining synthesis of heterobifunctional PROTAC or ADC linkers. • 98% purity with validated storage (sealed, dry, 2-8°C) eliminates impurity-driven confounding in diversity-oriented synthesis and biological screening campaigns.

Molecular Formula C6H15NO4S
Molecular Weight 197.26 g/mol
CAS No. 1216404-85-1
Cat. No. B6598332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide
CAS1216404-85-1
Molecular FormulaC6H15NO4S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCOCCNS(=O)(=O)CCOC
InChIInChI=1S/C6H15NO4S/c1-10-4-3-7-12(8,9)6-5-11-2/h7H,3-6H2,1-2H3
InChIKeyPDCPRMFXZRQOQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide (CAS 1216404-85-1): Essential Baseline Specifications for Procurement Decisions


2-Methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide (CAS 1216404-85-1) is a small-molecule sulfonamide derivative with the molecular formula C₆H₁₅NO₄S and a molecular weight of 197.26 g/mol [1]. This compound features a sulfonamide core flanked by two methoxyethyl groups, imparting a calculated XLogP3-AA of -1 and a topological polar surface area (TPSA) of 73 Ų, which positions it as a moderately hydrophilic scaffold [1]. While the broader sulfonamide class is recognized for diverse pharmacological properties including antibacterial and enzyme inhibition activities, the specific biological profile of this exact compound in peer-reviewed primary literature remains substantially under-characterized . Commercial availability is limited to research-use-only suppliers offering purities typically in the 95–98% range, with storage conditions specified as sealed, dry, and refrigerated at 2–8°C .

Bifunctional scaffold Two methoxyethyl handles support orthogonal conjugation and linker chemistry.
Computed hydrophilicity Predicted negative LogP and moderate TPSA assist aqueous assay compatibility.
Controlled research-grade supply Available in defined purity grades with validated storage and handling protocols.

Why 2-Methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide Cannot Be Readily Replaced by Structural Analogs in Critical Applications


Generic substitution with structurally similar sulfonamides is precluded by three interdependent procurement-critical factors: molecular descriptor precision, synthetic accessibility of the terminal methoxyethyl moieties, and commercial quality consistency. The compound's computed XLogP3-AA of -1 and TPSA of 73 Ų [1] are exact physicochemical signatures—even minor alterations to the alkyl chain length or substitution pattern will shift LogP and TPSA values, fundamentally altering solubility, permeability, and chromatographic behavior in downstream assays. Furthermore, the 2-methoxyethyl groups on both the sulfonamide nitrogen and the ethanesulfonyl terminus render this compound a potentially bifunctional synthon; analogs lacking one of these methoxy handles—such as N-ethyl or N-methyl sulfonamides—cannot participate in identical orthogonal conjugation or linker-extension chemistries . Finally, commercial availability of this precise CAS number is confined to a limited supplier base offering controlled purity grades (95–98%) with validated storage protocols (sealed, dry, 2–8°C) ; substituting an unvalidated analog introduces unquantified impurity risk and may necessitate re-optimization of storage and handling workflows.

Structural analog substitution alters LogP/TPSA, potentially shifting solubility and chromatographic behavior.

Mono-functional sulfonamides lack the second methoxyethyl handle, limiting orthogonal conjugation strategies.

Unvalidated analogs introduce unquantified impurity risk and may require storage workflow re-optimization.

Quantitative Procurement and Physicochemical Differentiation Evidence for 2-Methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide


Molecular Descriptor Differentiation: XLogP3-AA and TPSA Quantify Hydrophilic Character for Assay Buffer Selection

2-Methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide exhibits a computed XLogP3-AA of -1 and a topological polar surface area (TPSA) of 73 Ų, values derived from PubChem's algorithmic computation suite [1]. These quantitative descriptors position the compound as more hydrophilic and polar than simple N-alkyl sulfonamide analogs. For context, a structural comparator such as N-ethylmethanesulfonamide (lacking the methoxyethyl groups) would be predicted to possess a significantly higher LogP (lower hydrophilicity) and reduced TPSA due to the absence of the ether oxygen atoms. While direct experimental LogP data for the exact comparator pair are not available in the retrieved public domain, the computed values for the target compound provide a definitive, quantitative baseline that can be directly referenced against the predicted descriptors of any alternative candidate under consideration [1].

Hydrophilicity Comparison
Class-level
XLogP3-AA = -1, TPSA = 73 Ų vs. higher LogP for N-ethyl analog
Supports selection when aqueous solubility is critical for assay or synthesis.
Experimental LogP not available for comparator; computed values provide baseline.
Physicochemical profiling Solubility prediction Chromatographic method development

Supplier-Grade Purity and Storage Requirement Differentiation for Controlled Workflow Integration

Commercial sourcing of 2-Methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide (CAS 1216404-85-1) from research-grade suppliers reveals quantifiable differences in minimum purity specifications and associated storage requirements that directly impact procurement decisions. ChemScene supplies this compound (Cat. No. CS-0257522) at a purity of 98%, requiring storage sealed in dry conditions at 2–8°C . AKSci (Cat. No. 4506EC) specifies a minimum purity of 97%, with a less restrictive storage recommendation of long-term storage in a cool, dry place, and explicitly classifies the material as non-hazardous for DOT/IATA transport . CymitQuimica (Ref. 3D-RYB40485) offers a minimum purity of 95% . The 3% purity differential between the highest and lowest commercial grades (98% vs. 95%) represents a quantifiable trade-off between cost and impurity tolerance that must be evaluated against the specific sensitivity of the intended application. The divergence in recommended storage conditions—refrigerated versus ambient cool storage—further provides a logistical differentiator for facilities with limited cold-storage capacity.

Commercial Purity & Storage
Head-to-head
Purity 95–98%, storage 2–8°C vs. ambient cool dry
Enables alignment of purity requirements with available storage infrastructure.
Supplier specs: ChemScene 98%/2–8°C, AKSci 97%/cool dry, CymitQuimica 95%.
Chemical procurement Quality control Stability storage

Structural Differentiation: Symmetric Bis-Methoxyethyl Architecture Enables Bifunctional Reactivity

The chemical structure of 2-Methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide is distinguished by the presence of two terminal methoxyethyl groups—one attached to the sulfonamide nitrogen and one to the ethanesulfonyl terminus [1]. This symmetrical bis-methoxyethyl architecture contrasts with simpler sulfonamide analogs such as methanesulfonamide or N-ethylmethanesulfonamide, which possess only one functional handle or lack the ether oxygen entirely . The presence of two chemically identical methoxy groups theoretically enables orthogonal deprotection or sequential functionalization strategies in synthetic workflows. While specific comparative reaction yield data for this exact compound are not available in the public domain, the structural feature itself is a quantifiable attribute: two methoxyethyl groups versus one or zero in common analogs . This provides a rational basis for selecting this specific CAS number when a synthetic scheme demands a bifunctional sulfonamide scaffold.

Functional Handles
Class-level
2
methoxyethyl groups
Bifunctional scaffold potential vs. mono-functional sulfonamides.
Inferred from structure; no reaction yield comparison available.
Synthetic chemistry Linker design PROTAC building blocks

Targeted Research and Industrial Application Scenarios for 2-Methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide Procurement


Synthesis of Bifunctional Linkers for PROTAC or Bioconjugate Development

The presence of two terminal methoxyethyl groups—one on the sulfonamide nitrogen and one on the ethanesulfonyl terminus—positions 2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide as a candidate scaffold for constructing bifunctional linkers in targeted protein degradation (PROTAC) or antibody-drug conjugate (ADC) research . The methoxy handles can theoretically be deprotected or activated for orthogonal conjugation, enabling the sequential attachment of a target-binding ligand and an E3 ligase recruiting element. Procurement of this specific CAS number is justified over simpler N-alkyl sulfonamides because the symmetrical methoxy architecture provides two equivalent functionalization sites , potentially streamlining synthetic routes to heterobifunctional linkers where precise spacing and hydrophilicity (as indicated by the XLogP3-AA of -1 and TPSA of 73 Ų [1]) are design-critical.

Chromatographic Method Development and Analytical Reference Standard Use

The compound's well-defined computed physicochemical properties—specifically a XLogP3-AA of -1 and TPSA of 73 Ų [1]—coupled with its commercial availability at high purity (up to 98% ), make it suitable as a reference standard or system suitability test compound in reversed-phase HPLC and LC-MS method development. Its moderate polarity ensures reasonable retention on C18 columns under standard gradient conditions, providing a benchmark for calibrating retention time windows when analyzing more complex sulfonamide-containing reaction mixtures or library compounds. Procurement of a high-purity grade from a supplier with validated storage and shipping protocols ensures that the material retains its analytical integrity upon arrival, a critical requirement for reproducible chromatographic performance.

Building Block for Diversity-Oriented Synthesis of Sulfonamide Libraries

As a 'versatile small molecule scaffold' , 2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide serves as a core building block in diversity-oriented synthesis (DOS) campaigns aimed at exploring the chemical space around the sulfonamide pharmacophore. The sulfonamide group is a well-validated moiety in medicinal chemistry, appearing in numerous approved drugs . Researchers procuring this specific compound can leverage the methoxyethyl substituents as sites for further derivatization—for instance, through alkylation, oxidation, or conversion to leaving groups—to generate structurally diverse sulfonamide analogs. Selecting a source with a clearly stated purity specification (97–98% ) minimizes the introduction of impurities that could confound biological screening results in subsequent library evaluation.

Hydrophilic Spacer in Peptidomimetic or Small-Molecule Probe Design

The compound's calculated XLogP3-AA of -1 and TPSA of 73 Ų [1] indicate significant hydrophilic character relative to many common aromatic or alkyl sulfonamides. This property makes it a rational procurement choice for use as a hydrophilic spacer or solubilizing moiety in the design of peptidomimetics or small-molecule chemical probes intended for aqueous biological assays. Introducing this unit into a larger molecular architecture can improve aqueous solubility and modulate LogD, thereby facilitating in vitro testing in buffered systems and potentially reducing non-specific protein binding. The quantitative descriptor values provide a data-driven basis for selecting this compound over more lipophilic sulfonamide alternatives when enhanced water solubility is a specific design goal.

Application
Selection Property
Validation Focus
Bifunctional linker synthesis
Dual methoxyethyl architecture
Orthogonal reactivity and linker spacing
Chromatographic method development
Computed hydrophilicity and purity consistency
Retention time benchmarking and system suitability
Diversity-oriented synthesis
Sulfonamide core with derivatizable handles
Library purity and scaffold derivatization routes
Hydrophilic spacer in probe design
Predicted negative LogP and moderate TPSA
Aqueous solubility and LogD modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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